molecular formula C15H9BrCl3NO2 B11711674 N-(2-benzoyl-4-bromophenyl)-2,2,2-trichloroacetamide CAS No. 69559-41-7

N-(2-benzoyl-4-bromophenyl)-2,2,2-trichloroacetamide

Cat. No.: B11711674
CAS No.: 69559-41-7
M. Wt: 421.5 g/mol
InChI Key: QEOOBKJSOLZTQE-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2,2,2-trichloroacetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of benzamides and is characterized by the presence of a benzoyl group, a bromine atom, and a trichloroacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-2,2,2-trichloroacetamide typically involves the reaction of 2-benzoyl-4-bromophenylamine with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl bromides, while reduction can produce amines.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-2,2,2-trichloroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide
  • N-(2-benzoyl-4-bromophenyl)-2-(1-piperidinyl)acetamide

Uniqueness

N-(2-benzoyl-4-bromophenyl)-2,2,2-trichloroacetamide is unique due to its trichloroacetamide moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

69559-41-7

Molecular Formula

C15H9BrCl3NO2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2,2,2-trichloroacetamide

InChI

InChI=1S/C15H9BrCl3NO2/c16-10-6-7-12(20-14(22)15(17,18)19)11(8-10)13(21)9-4-2-1-3-5-9/h1-8H,(H,20,22)

InChI Key

QEOOBKJSOLZTQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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